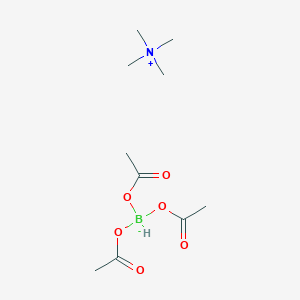

tetramethylazanium;triacetyloxyboranuide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

It is a white solid with a melting point of 93-98°C . This compound is commonly used as a reducing agent in organic synthesis due to its ability to transfer hydride ions.

準備方法

Tetramethylazanium;triacetyloxyboranuide can be synthesized through the reaction of tetramethylammonium hydroxide with triacetoxyborane. The reaction typically occurs in an organic solvent such as methanol or ethanol under controlled temperature conditions. The product is then purified through recrystallization .

化学反応の分析

Tetramethylazanium;triacetyloxyboranuide primarily undergoes reduction reactions. It is known for its ability to reduce carbonyl compounds to alcohols. Common reagents used in these reactions include methanol and ethanol as solvents. The major products formed from these reactions are the corresponding alcohols .

科学的研究の応用

Organic Synthesis

Reducing Agent

TMAB is primarily recognized for its role as a reducing agent in organic chemistry. It effectively reduces carbonyl compounds to alcohols under mild conditions, making it a preferred reagent for chemists. Its selectivity and efficiency allow for the synthesis of complex organic molecules without the formation of unwanted by-products .

Case Study

In a study published in Organic Letters, TMAB was utilized to achieve high yields in the reduction of various ketones and aldehydes, demonstrating its utility in synthesizing alcohols from challenging substrates .

Pharmaceutical Development

Synthesis of Active Ingredients

TMAB plays a crucial role in the pharmaceutical industry, particularly in the synthesis of active pharmaceutical ingredients (APIs). It has been employed in the synthesis of Peloruside A, a potent cytotoxic compound used in cancer treatment. The compound facilitates the formation of complex structures that are essential for drug efficacy while minimizing side reactions .

Case Study

Research conducted by Prevost et al. highlighted the effectiveness of TMAB in synthesizing neurokinin receptor antagonists, showcasing its importance in developing new therapeutic agents .

Material Science

Boron-Containing Materials

In material science, TMAB is utilized to prepare boron-containing materials that enhance the mechanical properties of advanced ceramics and composites. These materials are critical for applications requiring high strength and thermal stability .

Data Table: Properties of Boron-Containing Materials

| Property | Value |

|---|---|

| Mechanical Strength | High |

| Thermal Stability | Excellent |

| Applications | Ceramics, Composites |

Catalysis

Catalytic Reactions

TMAB serves as a catalyst in various chemical reactions, streamlining processes and reducing energy consumption compared to traditional methods. Its ability to facilitate reactions under mild conditions is advantageous for both industrial and laboratory settings .

Case Study

A study published in Tetrahedron Asymmetry demonstrated TMAB's effectiveness as a catalyst in asymmetric synthesis, leading to improved yields and selectivity .

Environmental Applications

Pollutant Reduction

TMAB has shown promise in environmental applications, particularly in wastewater treatment. It aids in the reduction of pollutants, helping industries comply with environmental regulations. Its use in reducing heavy metals and organic contaminants highlights its potential for sustainable practices .

Data Table: Environmental Impact of TMAB

| Application | Impact |

|---|---|

| Wastewater Treatment | Reduction of pollutants |

| Compliance | Meets environmental standards |

作用機序

The mechanism of action of tetramethylazanium;triacetyloxyboranuide involves the transfer of hydride ions to the target molecule. This transfer reduces the target molecule, typically a carbonyl compound, to its corresponding alcohol. The molecular targets are primarily carbonyl groups, and the pathways involved include nucleophilic addition reactions .

類似化合物との比較

Tetramethylazanium;triacetyloxyboranuide is unique due to its high efficiency as a reducing agent. Similar compounds include:

Tetramethylammonium borohydride: Another reducing agent but with different reactivity and selectivity.

Tetraethylammonium borohydride: Similar in function but with different physical properties and reactivity.

This compound stands out due to its specific reactivity and efficiency in reducing carbonyl compounds to alcohols.

生物活性

Tetramethylazanium; triacetyloxyboranuide, commonly known as tetramethylammonium triacetoxyborohydride (TMAB), is a quaternary ammonium compound that has garnered attention for its biological activity, particularly in organic synthesis and potential therapeutic applications. This article examines the biological activity of TMAB, including its synthesis, properties, and relevant case studies.

- Molecular Formula : C10H22BNO6

- Molecular Weight : 263.10 g/mol

- CAS Number : 109704-53-2

- Solubility : Soluble in common organic solvents and water .

Synthesis

TMAB can be synthesized through various methods involving the reaction of tetramethylammonium hydroxide with acetic anhydride in the presence of boron hydrides. The synthesis process often yields a stable white powder that is effective in reducing various organic compounds .

Reductive Properties

TMAB is notable for its reductive capabilities, particularly in the stereoselective reduction of ketones and aldehydes. It has been employed in several organic synthesis applications, demonstrating effectiveness in yielding alcohols from carbonyl compounds:

- Stereoselective Reduction : TMAB has been used to reduce p-hydroxy ketones to their corresponding alcohols with high selectivity .

- Case Study : In a study involving hydroxy diketo esters, TMAB facilitated sequential diastereoselective reductions, achieving a 50% isolated yield of the desired product .

Cytotoxicity and Anticancer Activity

Preliminary studies have indicated that TMAB may possess cytotoxic properties against certain cancer cell lines. For instance, it was found to exhibit moderate cytotoxicity against human bronchopulmonary non-small-cell lung carcinoma (NSCLC) cell lines with IC50 values of 11.26 μg/mL and 15.26 μg/mL for NSCLC-N6 and P388 cell lines, respectively . Flow cytometry assays revealed that TMAB treatment inhibited cell proliferation during the G1 phase of the cell cycle, suggesting potential mechanisms involving enzyme inhibition or terminal cell differentiation .

Toxicity Assessment

Despite its beneficial applications, toxicity evaluations are crucial for understanding the safety profile of TMAB:

- Acute Oral Toxicity : Studies have determined the LD50 values for TMAB in mice and rats, indicating a need for careful handling due to potential acute toxicity .

- Mutagenicity Tests : The compound has undergone mutagenicity assessments using the Ames test on Salmonella strains and cultured human leukocytes, which are essential for evaluating its genotoxic potential .

Summary Table of Biological Activities

特性

IUPAC Name |

tetramethylazanium;triacetyloxyboranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BO6.C4H12N/c1-4(8)11-7(12-5(2)9)13-6(3)10;1-5(2,3)4/h7H,1-3H3;1-4H3/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFZZOGKVOTFPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.C[N+](C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22BNO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。